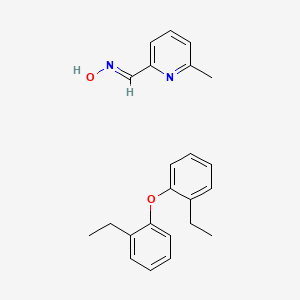

![molecular formula C15H23N3O B1493785 2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1021235-40-4](/img/structure/B1493785.png)

2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Overview

Description

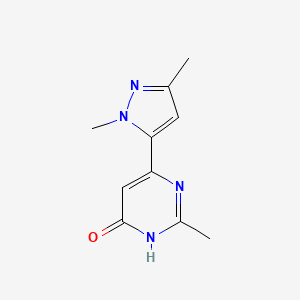

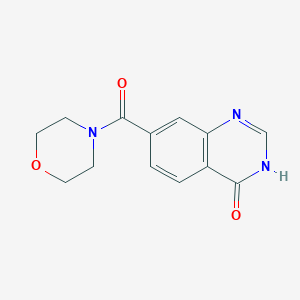

The compound “2-[Cyclohexyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide” is a complex organic molecule. It contains a cyclohexyl group, an ethyl group, and an amino group attached to a benzenecarboximidamide core .

Molecular Structure Analysis

The molecular structure of “2-[Cyclohexyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide” is likely to be complex due to the presence of multiple functional groups. The cyclohexyl group is a cyclic hydrocarbon, the ethyl group is a simple alkyl group, and the amino group can participate in various types of bonding and reactions .Chemical Reactions Analysis

The chemical reactivity of “2-[Cyclohexyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide” would be influenced by its functional groups. The amino group could participate in reactions such as acid-base reactions, nucleophilic substitutions, or redox reactions . The cyclohexyl and ethyl groups could also participate in various reactions, particularly if activated by other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Cyclohexyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide” would be influenced by its molecular structure. For example, the presence of the polar amino group could influence its solubility in different solvents .Scientific Research Applications

Synthetic Methodologies

Research in synthetic organic chemistry often explores the development of novel compounds with potential applications in drug discovery, material science, and as intermediates for further chemical transformations. For example, the synthesis and reactions of cycloheptapyrrolones and cyclohexenones demonstrate the utility of cyclic compounds in creating complex molecular architectures. Such methodologies can be applied to the synthesis of "2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide," exploring its reactivity and potential as a precursor for more complex molecules (Abe, 1987); (Sañudo et al., 2006).

Material Science

In material science, the development of new polymers with unique properties is crucial for advancing technology in coatings, electronics, and biomedical devices. Studies on the synthesis and characterization of aromatic polyimides and the modification of polymers with cyclohexene oxide demonstrate the relevance of chemical modifications in tuning material properties. Such research could inform the development of materials derived from "2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide," exploiting its structural features for novel applications (Butt et al., 2005); (Trochimczuk et al., 2001).

Biochemical Research

In biochemical research, the inhibition of protein synthesis and enzyme activity by specific compounds is a key area of study for understanding cellular mechanisms and developing therapeutic agents. Cycloheximide is a well-known inhibitor of protein synthesis in eukaryotic cells, demonstrating the potential biological activity of cyclohexane derivatives. Research on similar compounds could provide insights into the biochemical applications of "2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide," especially in elucidating its mechanism of action and potential therapeutic uses (Ennis & Lubin, 1964).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “2-[Cyclohexyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide” could include further studies on its synthesis, reactivity, and potential applications. This could involve experimental studies as well as computational modeling to better understand its properties and behavior .

properties

IUPAC Name |

2-[cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-18(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17-19/h6-7,10-12,19H,2-5,8-9H2,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPUDMSJLXKWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCCCC1)C2=CC=CC=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)

![2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/no-structure.png)

![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)